molecular formula C17H15BrClN3O5 B5916722 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide

Cat. No.: B5916722
M. Wt: 456.7 g/mol
InChI Key: KEHWFSAATUACAQ-JMIUGGIZSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide is a complex organic compound characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups

Preparation Methods

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-bromo-4-chlorophenol with 4-methoxy-3-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the halogen atoms.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide include:

    2-(2-bromo-4-chlorophenoxy)-4-chlorobenzonitrile: Shares the bromo and chloro substituents but differs in the presence of a nitrile group.

    2-bromo-4-methoxyphenylacetic acid: Contains the bromo and methoxy groups but has an acetic acid moiety instead of the amide linkage.

    2-methoxyphenyl isocyanate: Features the methoxy group and isocyanate functionality, used in different chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(Z)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClN3O5/c1-10(11-3-5-16(26-2)14(7-11)22(24)25)20-21-17(23)9-27-15-6-4-12(19)8-13(15)18/h3-8H,9H2,1-2H3,(H,21,23)/b20-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHWFSAATUACAQ-JMIUGGIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Br)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Br)/C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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